molecular formula C13H17BrO3 B6272060 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2241142-42-5

8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No. B6272060
CAS RN: 2241142-42-5
M. Wt: 301.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine (8-Br-5-MEO-TBT) is a synthetic compound that has been studied for its potential applications in various scientific research areas. This compound has been found to possess a wide range of properties, including biochemical and physiological effects, and has been used in a variety of laboratory experiments. In

Scientific Research Applications

8-Br-5-MEO-TBT has been used in a variety of scientific research applications, including its use as a potent inhibitor of protein kinase C (PKC) and a useful tool for studying the regulation of PKC. It has also been used to study the mechanism of action of other drugs, such as the anticonvulsant drug phenytoin. 8-Br-5-MEO-TBT has also been used as a substrate for the enzyme monoamine oxidase (MAO), as well as for the enzyme acetylcholinesterase (AChE). Additionally, 8-Br-5-MEO-TBT has been used in studies of the structure and function of the human brain.

Mechanism of Action

The mechanism of action of 8-Br-5-MEO-TBT is not well understood. However, it is thought that the compound acts as an inhibitor of protein kinase C (PKC), which is involved in the regulation of many cellular processes. Additionally, 8-Br-5-MEO-TBT has been shown to act as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Br-5-MEO-TBT are not yet fully understood. However, the compound has been found to possess a number of properties, including the inhibition of protein kinase C (PKC), monoamine oxidase (MAO), and acetylcholinesterase (AChE). Additionally, 8-Br-5-MEO-TBT has been found to have anticonvulsant and anti-inflammatory effects, as well as to have an effect on the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

The use of 8-Br-5-MEO-TBT in laboratory experiments has a number of advantages. For example, the compound is easily synthesized from commercially available starting materials, and it has a wide range of applications in scientific research. Additionally, 8-Br-5-MEO-TBT has been found to have a number of biochemical and physiological effects, making it a useful tool for studying the regulation of various cellular processes. However, there are also some limitations to the use of 8-Br-5-MEO-TBT in laboratory experiments, such as the lack of understanding of the compound’s mechanism of action and the potential for toxicity.

Future Directions

There are a number of potential future directions for 8-Br-5-MEO-TBT research. For example, further research could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, studies could be conducted to investigate the compound’s potential applications in drug discovery and development. Additionally, 8-Br-5-MEO-TBT could be further studied for its potential as an inhibitor of protein kinase C (PKC), monoamine oxidase (MAO), and acetylcholinesterase (AChE), as well as its potential as an anticonvulsant and anti-inflammatory agent. Finally, further research could be conducted to investigate the compound’s potential as a tool for studying the structure and function of the human brain.

Synthesis Methods

8-Br-5-MEO-TBT can be synthesized from commercially available starting materials, such as 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine hydrochloride, which can be obtained from Sigma-Aldrich. The synthesis of 8-Br-5-MEO-TBT involves several steps, including the reaction of 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine hydrochloride with sodium hydroxide to form 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine. This compound can then be reacted with ethyl bromide to form 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine. The final step involves the reaction of 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine with potassium carbonate to form 8-Br-5-MEO-TBT.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves the reaction of 2-methoxyethanol with 2-bromo-1,4-benzoquinone to form 2-bromo-5-(2-methoxyethoxy)benzoquinone. This intermediate is then reacted with 2,3,4,5-tetrahydro-1-benzoxepine in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "2-methoxyethanol", "2-bromo-1,4-benzoquinone", "2,3,4,5-tetrahydro-1-benzoxepine", "Reducing agent" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with 2-bromo-1,4-benzoquinone in the presence of a catalyst to form 2-bromo-5-(2-methoxyethoxy)benzoquinone.", "Step 2: 2-bromo-5-(2-methoxyethoxy)benzoquinone is then reacted with 2,3,4,5-tetrahydro-1-benzoxepine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine." ] }

CAS RN

2241142-42-5

Product Name

8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Molecular Formula

C13H17BrO3

Molecular Weight

301.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.